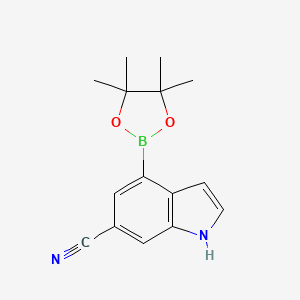![molecular formula C15H17ClN4O B1456331 Indolin-1-yl(4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanone hydrochloride CAS No. 1220027-18-8](/img/structure/B1456331.png)
Indolin-1-yl(4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanone hydrochloride
Overview
Description
“Indolin-1-yl(4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanone hydrochloride” is a chemical compound with the molecular formula C15H17ClN4O . It is a derivative of the 1H-Pyrazolo[3,4-b]quinoline class of compounds . This class of compounds has been studied for over 100 years and has been found to have potential applications as fluorescent sensors and biologically active compounds .
Synthesis Analysis
The synthesis of this class of compounds has been described in various ways, including Friedländer condensation, synthesis from anthranilic acid derivatives, and multicomponent synthesis . A series of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives were designed, synthesized, and evaluated for their enzymatic inhibitory activity against c-Met kinase and cellular potency against MKN45, EBC-1, and PC-3 cell lines .
Molecular Structure Analysis
The molecular structure of “Indolin-1-yl(4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanone hydrochloride” is composed of a pyrazole and quinoline fragment . The parent structure can be modified with a number of substituents that have a great influence on the physical, photophysical, and biological properties .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this class of compounds include Friedländer condensation, synthesis from anthranilic acid derivatives, and multicomponent synthesis . The specific reactions involved in the synthesis of “Indolin-1-yl(4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanone hydrochloride” are not detailed in the available literature.
Physical And Chemical Properties Analysis
The physical and chemical properties of “Indolin-1-yl(4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanone hydrochloride” are not detailed in the available literature .
Scientific Research Applications
Antiviral Applications
Indole derivatives, such as our compound of interest, have shown promise in antiviral research. For instance, certain indole derivatives have been reported to exhibit inhibitory activity against influenza A and other viruses . The structural flexibility of indole allows for the synthesis of various scaffolds that can be screened for antiviral efficacy.
Anti-inflammatory Properties
The indole nucleus is a common feature in many synthetic drug molecules due to its high affinity for multiple receptors. This characteristic makes indole derivatives, including our compound, potential candidates for anti-inflammatory drugs .
Anticancer Research
Indole derivatives are being explored for their anticancer properties. The indole scaffold is integral to many pharmacologically active compounds, suggesting that our compound could be useful in developing new cancer therapies .
Anti-HIV Activity
Novel indolyl derivatives have been studied for their potential as anti-HIV agents. Molecular docking studies of such compounds can provide insights into their efficacy against HIV-1, indicating a possible application for our compound in this field .
Antioxidant Effects
The indole structure is known for its antioxidant activities. By scavenging free radicals, indole derivatives can contribute to the development of antioxidant therapies, which may include applications for our compound .
Antimicrobial and Antitubercular Uses
Indole derivatives have shown antimicrobial and antitubercular activities, making them of interest in the treatment of bacterial infections and tuberculosis. The broad-spectrum biological activities of indole make it a valuable heterocyclic compound in this research area .
Antidiabetic Potential
Research into indole derivatives has extended into antidiabetic applications. The ability of these compounds to modulate various biological pathways suggests that our compound could be investigated for its potential in diabetes management .
Antimalarial and Anticholinesterase Activities
Indole derivatives have been recognized for their antimalarial and anticholinesterase activities. These properties are crucial in the fight against malaria and neurodegenerative diseases, respectively, and our compound could be a part of this important research .
Safety and Hazards
Future Directions
The future directions for research on this class of compounds could include further exploration of their potential applications as fluorescent sensors and biologically active compounds . Additionally, more research could be done to fully understand their mechanism of action and to explore their potential therapeutic applications .
Mechanism of Action
Target of Action
Indolin-1-yl(4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanone hydrochloride, also known as 2,3-dihydroindol-1-yl(4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanone hydrochloride, is a complex compound that may interact with multiple targets. Indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors .
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may interact with its targets, leading to changes in cellular processes.
Biochemical Pathways
Given the broad range of biological activities associated with indole derivatives , it can be inferred that this compound may affect multiple biochemical pathways, leading to downstream effects that contribute to its overall biological activity.
Result of Action
Given the broad range of biological activities associated with indole derivatives , it can be inferred that this compound may have diverse molecular and cellular effects.
properties
IUPAC Name |
2,3-dihydroindol-1-yl(4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O.ClH/c20-15(14-11-9-16-7-5-12(11)17-18-14)19-8-6-10-3-1-2-4-13(10)19;/h1-4,16H,5-9H2,(H,17,18);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKOZJNVCAUDKBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1NN=C2C(=O)N3CCC4=CC=CC=C43.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Indolin-1-yl(4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanone hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



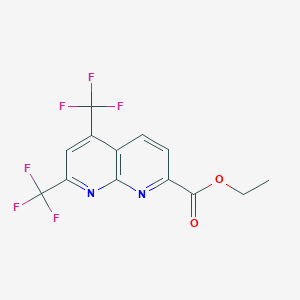


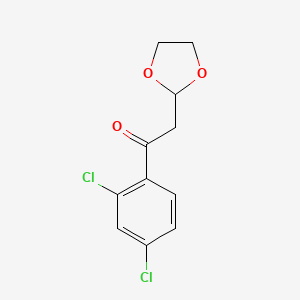


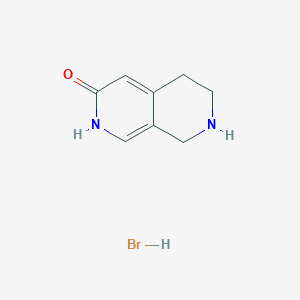
![[1,2,4]Triazolo[1,5-A]pyridin-6-ylboronic acid](/img/structure/B1456258.png)

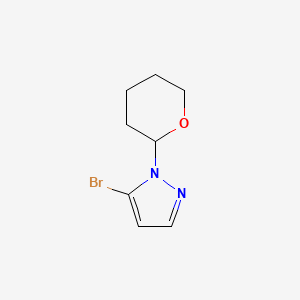
![8-(Cyclopropylmethyl)-1,4-dioxaspiro[4.5]decane-8-carbonitrile](/img/structure/B1456262.png)

![Benzo[d]thiazol-7-ylmethanol](/img/structure/B1456270.png)
